3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin

Description

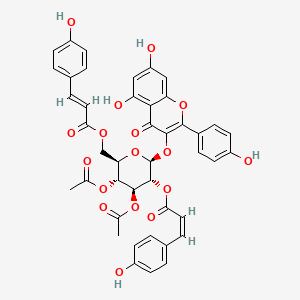

3",4"-Di-O-acetyl-2",6"-Di-O-p-coumaroylastragalin (CAS: 349545-02-4) is a glycoside derivative characterized by acetyl and p-coumaroyl groups attached to its astragalin (a flavonoid glycoside) backbone. Key properties include:

- Molecular Weight: 824.74 g/mol .

- Structural Features: Two acetyl groups at the 3" and 4" positions and two p-coumaroyl groups at the 2" and 6" positions of the sugar moiety.

- Storage: Typically stored in DMSO (dimethyl sulfoxide) at controlled temperatures to ensure stability .

This compound is used as a reference standard in phytochemical and pharmacological research due to its complex substitution pattern, which may influence bioactivity and solubility .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8-/t33-,39-,41+,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLHDGGEJKVLAF-ASZZAFOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C\C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves multiple steps, including acetylation and coumaroylation of the parent flavonoid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, acetylation typically requires acetic anhydride and a base like pyridine, while coumaroylation involves p-coumaric acid and a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources like Quercus ilex, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or coumaroyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of flavonoids.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other acetylated and/or coumaroylated glycosides. Below is a comparative analysis:

Table 1: Key Structural and Analytical Comparisons

Functional Group Influence

- Acetyl Groups: The acetyl groups in 3",4"-Di-O-acetyl-2",6"-Di-O-p-coumaroylastragalin enhance lipophilicity compared to non-acetylated analogues like 6-O-p-coumaroyl-D-glucose. Acetylation is a common strategy to improve membrane permeability in drug design . In Compound 6h (), acetyl groups result in distinct NMR signals (e.g., δ 2.03–2.16 ppm for CH3), a pattern likely shared with the target compound.

- p-Coumaroyl Groups: The di-O-p-coumaroyl substitution distinguishes the target compound from mono-substituted analogues (e.g., 6-O-p-coumaroyl-D-glucose). Coumaroyl groups contribute to UV absorption and antioxidant activity, as seen in related polyphenols . Detection in negative ion mode (as in ) suggests that coumaroyl derivatives may require specific ionization conditions for MS analysis.

Analytical Challenges

- Chromatographic Behavior : While 1,3,5-tri-O-acetyl-2,4,6-tri-O-methylgalactitol () has a GC-MS retention time of 15.5 min, the target compound’s larger size and polarity would likely necessitate HPLC or UPLC for separation.

- Spectroscopic Characterization : The absence of explicit NMR data for 3",4"-Di-O-acetyl-2",6"-Di-O-p-coumaroylastragalin in the evidence limits direct comparison. However, acetyl and coumaroyl groups typically show signals at δ 1.8–2.2 (acetyl CH3) and δ 6.0–7.5 (coumaroyl aromatic protons), respectively .

Biological Activity

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a flavonoid glycoside derived from the plant Quercus ilex. This compound has garnered attention due to its potential biological activities, particularly in antioxidant and cytoprotective roles. The unique structural features of this compound, including the p-coumaroyl moiety, contribute significantly to its pharmacological properties.

- Molecular Formula : C₄₃H₃₆O₁₇

- Molecular Weight : 824.74 g/mol

- CAS Number : 137018-33-8

Sources and Isolation

This flavonoid can be isolated from various plant sources, with Quercus ilex being a prominent one. The extraction and purification processes are crucial for obtaining active compounds for biological testing.

Antioxidant Activity

The antioxidant capacity of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin has been evaluated using several assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

-

Ferric Reducing Antioxidant Power (FRAP) Assay :

- The compound exhibited significant reducing power, indicating its potential to donate electrons and neutralize free radicals.

-

DPPH Scavenging Assay :

- Results showed that 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin effectively scavenged DPPH radicals, confirming its role as a potent antioxidant.

-

ABTS Scavenging Assay :

- Similar to DPPH, the compound demonstrated a strong ability to reduce ABTS radicals, further supporting its antioxidant properties.

| Assay Type | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| DPPH Scavenging | 100 | 85% |

| ABTS Scavenging | 100 | 90% |

| FRAP | 100 | 75% |

Cytoprotective Effects

Research has indicated that the compound exhibits cytoprotective effects against oxidative damage in mesenchymal stem cells (MSCs).

- Cell Viability Studies :

- In experiments where MSCs were exposed to oxidative stress (using hydrogen peroxide), treatment with 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin resulted in increased cell viability compared to untreated controls.

- The results suggest that the compound can mitigate oxidative damage and enhance cell survival.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40% |

| 3'',4''-Di-O-acetyl... | 68% |

The antioxidant activity is primarily attributed to the electron-donating ability of the p-coumaroyl moiety. This moiety enhances the compound's capacity to engage in both electron transfer and hydrogen atom transfer mechanisms, which are critical for effective radical scavenging.

Case Studies and Research Findings

- Study on Flavonoid Glycosides :

- Neuroprotective Effects :

- Inflammation Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step regioselective acylation of the parent flavonoid (e.g., astragalin). Key steps include protecting hydroxyl groups with acetyl and coumaroyl moieties under controlled conditions. For example, sodium hydride in diethyl carbonate at reflux (3–5 hours) can achieve selective acetylation . Yield optimization requires monitoring reaction kinetics via HPLC or LC-MS, adjusting solvent polarity, and temperature gradients. Purity is enhanced via membrane separation technologies (e.g., nanofiltration) to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing structural isomers of this compound?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC) NMR resolve positional ambiguities in acyl group attachments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while reverse-phase HPLC with diode-array detection (DAD) distinguishes isomers based on retention times and UV-Vis profiles (e.g., coumaroyl-specific absorbance at 310 nm) . For advanced validation, circular dichroism (CD) can assess chirality of acetylated positions .

Q. How do pH and temperature affect the stability of 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin in aqueous solutions?

- Methodological Answer : Stability studies should follow ICH Q1A guidelines, using accelerated degradation tests. Prepare buffer solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at intervals (0, 7, 14 days). Hydrolysis of acetyl groups is pH-dependent, with maximal stability observed near pH 5–5. Data analysis requires Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of structurally modified analogs of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or CYP450 enzymes) identifies binding affinities. Machine learning models (e.g., Random Forest or Graph Neural Networks) trained on flavonoid bioactivity datasets can predict ADMET properties. Integrate COMSOL Multiphysics for simulating diffusion kinetics in biological membranes . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant effects be resolved in mechanistic studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design dual-axis experiments:

- Axis 1 : Measure ROS scavenging in cell-free systems (e.g., DPPH/ABTS assays) under varying oxygen tensions.

- Axis 2 : Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging to track pro-oxidant effects in macrophage models.

Contradictions often arise from concentration-dependent behavior or cell-type-specific responses. Use multivariate regression to model dose-response relationships .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound, considering its glycosidic and acylated moieties?

- Methodological Answer : Use deuterated analogs for stable isotope tracing in rodent models. Administer via oral and IV routes, then collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies parent compound and metabolites (e.g., deacetylated or deglycosylated forms). Compartmental pharmacokinetic modeling (e.g., NONMEM) identifies absorption barriers linked to acyl group lipophilicity .

Q. How can AI-driven experimental design improve the scalability of novel derivatives with enhanced bioactivity?

- Methodological Answer : Implement reinforcement learning (RL) algorithms to iteratively optimize synthetic pathways. Train RL models on historical reaction data (yield, purity, conditions) to predict high-performing protocols. Couple with robotic synthesis platforms for high-throughput validation. AI tools like AlphaFold may also predict metabolite-enzyme interactions for derivative prioritization .

Methodological Frameworks for Data Analysis

- For Structural Elucidation : Combine crystallography (if crystals are obtainable) with DFT calculations to refine NMR chemical shift assignments .

- For Bioactivity Contradictions : Apply causal inference models to distinguish assay artifacts from true biological effects .

- For Synthesis Optimization : Use Taguchi experimental design to test factors like catalyst loading, solvent ratio, and reaction time in orthogonal arrays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.